3-(2-methoxynaphthalen-1-yl)propanoic Acid
Overview
Description
3-(2-Methoxynaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group (-OCH3) attached to the naphthalene ring
Mechanism of Action
Target of Action
It is structurally similar to naproxen, a non-steroidal anti-inflammatory drug (nsaid) that primarily targets and inhibits cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
As a structural analog of Naproxen, 3-(2-methoxynaphthalen-1-yl)propanoic Acid may also inhibit the COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical Pathways
The compound’s potential effect on biochemical pathways is likely related to the arachidonic acid pathway . By inhibiting COX enzymes, it may prevent the synthesis of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Pharmacokinetics
As a structural analog of naproxen, it might share similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Based on its structural similarity to naproxen, it may reduce inflammation, pain, and fever by inhibiting the synthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxynaphthalen-1-yl)propanoic acid typically involves the alkylation of 2-methoxynaphthalene with a suitable propanoic acid derivative. One common method is the Friedel-Crafts alkylation, where 2-methoxynaphthalene reacts with a propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group (-OH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Hydroxynaphthalen-1-yl)propanoic acid.
Reduction: 3-(2-Methoxynaphthalen-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxynaphthalen-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other NSAIDs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Naproxen: A well-known NSAID with a similar naphthalene structure.
Ibuprofen: Another NSAID with a propanoic acid moiety.
Ketoprofen: An NSAID with both a benzene ring and a propanoic acid group.
Uniqueness
3-(2-Methoxynaphthalen-1-yl)propanoic acid is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVKOEHVYGYIKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429345 | |
Record name | 3-(2-methoxynaphthalen-1-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34225-11-1 | |
Record name | 3-(2-methoxynaphthalen-1-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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